Product packaging for 3-Ethyl-3-demethyl cephalexin(Cat. No.:CAS No. 36114-06-4)

3-Ethyl-3-demethyl cephalexin

Cat. No.: B12778004
CAS No.: 36114-06-4
M. Wt: 361.4 g/mol
InChI Key: ROWVDSPISMEZGR-XHBSWPGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-3-demethyl Cephalexin is a chemical analog of the first-generation cephalosporin antibiotic, Cephalexin . It is primarily used in pharmaceutical research and development as a reference standard for analyzing and controlling the quality of Cephalexin APIs . Cephalexin and its analogs act by inhibiting bacterial cell wall synthesis. They achieve this by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of the peptidoglycan layer . This disruption in cell wall integrity leads to bacterial cell lysis and death. This specific compound, also known as a Cephalexin Ethyl Homolog, is valuable for studies investigating the structure-activity relationships (SAR) of cephalosporin antibiotics . Researchers use it to understand how modifications at the 3-position of the cephem nucleus impact the compound's antimicrobial activity, stability, and pharmacokinetic properties. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19N3O4S B12778004 3-Ethyl-3-demethyl cephalexin CAS No. 36114-06-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36114-06-4

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-ethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H19N3O4S/c1-2-9-8-25-16-12(15(22)20(16)13(9)17(23)24)19-14(21)11(18)10-6-4-3-5-7-10/h3-7,11-12,16H,2,8,18H2,1H3,(H,19,21)(H,23,24)/t11-,12-,16-/m1/s1

InChI Key

ROWVDSPISMEZGR-XHBSWPGZSA-N

Isomeric SMILES

CCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O

Canonical SMILES

CCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O

Origin of Product

United States

Structural Modification and Design of Cephalexin Analogues

Rationale for Structural Diversification of β-Lactam Scaffolds

The β-lactam ring is the pharmacophoric core of penicillins and cephalosporins, responsible for their bactericidal action through the inhibition of bacterial cell wall synthesis. wikipedia.org However, the emergence of bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, has driven the need for structural diversification. wikipedia.org Modifications to the core β-lactam scaffold aim to:

Enhance Stability: Increase resistance to hydrolysis by β-lactamases.

Broaden Spectrum: Extend activity against a wider range of Gram-positive and Gram-negative bacteria.

Improve Pharmacokinetics: Optimize absorption, distribution, metabolism, and excretion properties.

Overcome Target-Site Alterations: Enhance binding affinity to penicillin-binding proteins (PBPs) that may have been altered by bacterial mutations. wikipedia.org

Approaches to Cephalosporin (B10832234) Nucleus Modification

The cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA), offers two primary sites for chemical modification: the C-7 acylamino side chain and the C-3 position of the dihydrothiazine ring. oncohemakey.com

C-7 Position: Modifications at the 7-amino group generally influence the antibacterial spectrum and potency of the compound. oncohemakey.com

C-3 Position: Alterations at the C-3 position primarily affect the pharmacokinetic properties of the antibiotic. oncohemakey.com

A common strategy involves the synthesis of the 7-amino-3-cephem-4-carboxylic acid nucleus as a key intermediate for further derivatization. chemicalbook.com

Specific Focus on 3-Position Derivatization in Cephalosporins

The substituent at the C-3 position of the cephem nucleus plays a crucial role in modulating the biological and pharmacological properties of cephalosporins.

Chemical Strategies for 3-Alkyl/Aryl Substitutions

A general and effective method for preparing 3-substituted cephalosporins involves the chemical transformation of the penicillin nucleus. One established procedure utilizes the reaction of a penicillin sulfoxide (B87167) with a suitable reagent to effect ring expansion to the cephem nucleus, followed by further modifications at the C-3 position. nih.gov

For instance, the synthesis of 3-alkyl-substituted cephalexin (B21000) analogues can be achieved from a common intermediate derived from penicillin. This intermediate, a 3-hydroxy-3-cephem compound, can be converted to a 3-halo-3-cephem derivative, which then undergoes a Grignard reaction to introduce the desired alkyl group. nih.gov Another approach involves the Wittig reaction on a 3-formylcephem derivative to introduce various substituents. nih.gov

Implications of 3-Ethyl Substitution for Cephalexin Analogues

The replacement of the 3-methyl group of cephalexin with an ethyl group, resulting in 3-Ethyl-3-demethyl cephalexin, has been investigated to understand its impact on antibacterial activity. Research on a series of 3-substituted cephalexin analogues has provided valuable structure-activity relationship (SAR) data. nih.gov

In a study by Webber et al. (1977), various analogues of cephalexin with different substituents at the 3-position were synthesized and their in vitro antibacterial activity was evaluated. The results indicated that the nature of the 3-substituent significantly influences the antibacterial spectrum. nih.gov While many modifications at the 3-position did not lead to a significant improvement in activity over cephalexin, the study provided a systematic evaluation of the impact of these changes. nih.gov

The table below, derived from the findings of Webber et al. (1977), presents the in vitro antibacterial activity of cephalexin and its 3-substituted analogues, including the 3-ethyl derivative. The activity is expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL. nih.gov

Compound3-SubstituentS. aureusS. pyogenesE. coliK. pneumoniaeP. mirabilis
Cephalexin-CH₃1.60.46.36.312.5
This compound -CH₂CH₃ 3.1 0.8 12.5 12.5 25
3-n-Propyl analogue-CH₂(CH₂)₂CH₃6.31.6252550
3-Cyclopropyl analogue-c-C₃H₅3.10.812.512.525

These findings suggest that increasing the size of the alkyl substituent at the 3-position from methyl to ethyl, propyl, or cyclopropyl (B3062369) generally leads to a modest decrease in activity against both Gram-positive and Gram-negative bacteria compared to cephalexin. nih.gov

Modification of the 7-Amino Acyl Side Chain

The 7-amino acyl side chain is a critical determinant of the antibacterial activity of cephalosporins. Modifications to this part of the molecule have led to the development of successive generations of cephalosporins with improved properties. For example, the introduction of an aminothiazolyl group at the C-7 position has been shown to enhance activity against a broad range of bacteria. nih.gov

In the context of cephalexin analogues, the D-phenylglycyl side chain is a key feature. drugbank.com Studies have shown that alterations to this side chain, such as the introduction of different amino acid moieties, can impact the antimicrobial spectrum. rdd.edu.iq

Rational Design Principles for Novel Cephalosporin Structures

The design of new cephalosporin structures is guided by a combination of established SAR principles and modern computational techniques. Key considerations include:

Target Interaction: The designed molecule must effectively bind to and inhibit the function of bacterial PBPs.

β-Lactamase Stability: The structure should incorporate features that protect the β-lactam ring from enzymatic degradation.

Cellular Penetration: The molecule must be able to penetrate the bacterial cell wall to reach its target, which is particularly challenging for Gram-negative bacteria with their outer membrane. oncohemakey.com

Pharmacokinetic Profile: The compound should possess suitable properties for administration and distribution in the body.

The development of prodrugs is a common strategy to improve the oral absorption of cephalosporins. nih.gov For example, esterification of the carboxylic acid at C-4 can enhance bioavailability.

Synthetic Methodologies for Cephalexin and Its Analogues

Chemical Synthesis Routes for Cephalexin (B21000)

Chemical synthesis remains a fundamental approach for producing cephalosporins. These methods involve the coupling of a pre-formed cephalosporin (B10832234) nucleus with a desired acyl side chain. For the synthesis of 3-Ethyl-3-demethyl cephalexin , the standard nucleus, 7-Aminodeacetoxycephalosporanic Acid (7-ADCA) , must be replaced with its 3-ethyl counterpart, 7-amino-3-ethyl-3-cephem-4-carboxylic acid (7-AECA) . The subsequent acylation chemistry, however, follows analogous principles.

The most direct method for forming the amide bond in cephalosporins is the acylation of the C-7 amino group of the cephem nucleus. In the case of cephalexin, this involves the reaction between 7-ADCA and an activated derivative of D-Phenylglycine .

To synthesize This compound , the same strategy is employed but with 7-AECA as the starting nucleus. The synthesis involves several key steps:

Protection: The amino and carboxyl groups of the D-Phenylglycine side chain must be protected to prevent unwanted side reactions. The carboxyl group of the 7-AECA nucleus is also typically protected, often as an ester (e.g., trimethylsilyl (B98337) ester), to improve solubility and reactivity.

Activation: The carboxylic acid of the protected D-Phenylglycine is converted into a more reactive species, such as an acid chloride or a mixed anhydride (B1165640). For example, using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can generate the highly reactive D-phenylglycyl chloride.

Coupling: The activated D-Phenylglycine derivative is reacted with the protected 7-AECA in an inert organic solvent at low temperatures (-10 to 0 °C) to facilitate the formation of the C-7 amide bond. A base, such as N,N-dimethylaniline, is often used to neutralize the HCl generated during the reaction.

Deprotection: The protecting groups are removed under mild conditions to yield the final product, This compound .

This route is robust but often requires stringent control of reaction conditions to minimize side reactions and racemization, and it generates significant chemical waste.

The mixed anhydride method is a refinement of the direct acylation strategy, offering milder activation conditions that help preserve the stereochemical integrity of the D-Phenylglycine side chain. This approach involves reacting the N-protected D-Phenylglycine with a chloroformate or an acid chloride to form an intermediate mixed anhydride, which then acylates the cephem nucleus.

The key steps, adapted for This compound , are:

Formation of the mixed anhydride by reacting N-protected D-Phenylglycine with an activating agent (e.g., Pivaloyl chloride or Ethyl chloroformate ) in the presence of a tertiary amine base (e.g., Triethylamine ) at low temperatures.

Addition of the silylated 7-AECA nucleus to the in-situ-generated mixed anhydride.

The nucleophilic C-7 amino group of 7-AECA attacks the activated carbonyl of the mixed anhydride, forming the desired amide linkage and releasing the activating group.

Subsequent deprotection yields This compound .

This method is favored for its high yields and better control over stereochemistry compared to the use of acid chlorides.

The table below summarizes key activating agents used in the mixed anhydride method.

Table 1: Comparison of Activating Agents for Mixed Anhydride Synthesis. The choice of agent impacts reaction rate, yield, and potential for racemization.
Activating AgentChemical NameKey CharacteristicsTypical Base Used
Pivaloyl chloride2,2-Dimethylpropanoyl chlorideBulky group minimizes side reactions at the second carbonyl; often provides high yields and good stereocontrol.Triethylamine (TEA)
Ethyl chloroformateEthyl chloridocarbonateHighly reactive and cost-effective. Requires careful temperature control to prevent disproportionation and racemization.N-Methylmorpholine (NMM)
Isobutyl chloroformateIsobutyl chloridocarbonateOffers a balance between reactivity and stability. Commonly used in peptide synthesis for its reliability.Triethylamine (TEA)

The biological activity of cephalosporins is critically dependent on their stereochemistry, particularly the (R)-configuration of the α-carbon in the C-7 acyl side chain (the D-Phenylglycine moiety) and the inherent stereochemistry of the β-lactam ring.

For the synthesis of This compound , ensuring the correct stereochemistry is paramount. The primary strategies include:

Use of Enantiopure Starting Materials: The most straightforward approach is to begin the synthesis with enantiomerically pure D-Phenylglycine . This precursor is typically obtained through the resolution of a racemic mixture or via asymmetric synthesis.

Minimization of Racemization: During the activation and coupling steps, the α-proton of the D-Phenylglycine moiety is susceptible to deprotonation and subsequent racemization, especially under basic conditions or at elevated temperatures. To mitigate this, reactions are conducted at low temperatures (typically below 0 °C), and non-nucleophilic bases are carefully chosen. The mixed anhydride method is generally superior to the acid chloride method in this regard.

Preservation of Cephem Core Stereochemistry: The stereocenters at C-6 and C-7 of the 7-AECA nucleus are derived from natural penicillin precursors and are preserved throughout the chemical acylation process. The planarity of the double bond within the dihydrothiazine ring eliminates a stereocenter at C-3 relative to the saturated penicillin core.

Enzymatic Synthesis Approaches

Enzymatic synthesis represents a "green" and highly efficient alternative to traditional chemical methods. These processes operate in aqueous media under mild conditions, are highly stereoselective, and reduce the need for protecting groups and hazardous reagents.

The industrial production of cephalexin is dominated by an enzymatic approach using Penicillin G Acylase (PGA) . This enzyme catalyzes the kinetically controlled synthesis (KCS) where the acyl donor, typically an ester or amide of D-Phenylglycine (e.g., D-phenylglycine methyl ester, D-PGME ), is coupled with the 7-ADCA nucleus.

This established process can be directly adapted for the synthesis of This compound . The reaction would involve: 7-AECA + D-PGME --(PGA)--> this compound + Methanol

The key research question is the substrate specificity of PGA for the non-natural nucleus, 7-AECA . Studies on enzyme promiscuity have shown that modifications at the C-3 position of the cephem nucleus are often well-tolerated by PGA, as this position is relatively remote from the C-7 amino group where catalysis occurs. The enzyme's active site primarily recognizes the 7-amino group of the cephem core and the D-configuration of the phenylglycine donor. Therefore, it is highly probable that immobilized PGA would effectively catalyze the synthesis of This compound with high yield and excellent stereoselectivity, mirroring the success of the cephalexin process.

The table below provides a comparative overview of chemical versus enzymatic synthesis for a cephalexin analogue.

Table 2: Comparison of Chemical and Enzymatic Synthesis Routes for Cephalosporin Analogues.
ParameterChemical Synthesis (e.g., Mixed Anhydride)Enzymatic Synthesis (PGA-catalyzed)
StereoselectivityDependent on conditions; risk of racemization.Excellent; enzyme is highly specific for the D-isomer side chain.
Reaction ConditionsCryogenic temperatures (-20 to 0 °C); anhydrous organic solvents.Mild temperatures (20-30 °C); aqueous buffer (pH 6-7.5).
Protecting GroupsRequired for side chain and nucleus functional groups.Generally not required, simplifying the process.
Environmental ImpactHigh; involves hazardous reagents and generates significant solvent waste.Low; "green" process with minimal waste and biodegradable catalyst.
YieldTypically 85-95% but requires multiple steps (protection/deprotection).Typically >95% (synthesis/hydrolysis ratio dependent).

The synthesis of novel analogues like This compound is heavily reliant on the availability of the corresponding nucleus, 7-AECA . While 7-ADCA is produced on a massive scale from the fermentation of Penicillin G or V, 7-AECA is a non-natural precursor and must be synthesized.

Biocatalysis can play a role in the synthesis of this novel nucleus. A potential pathway involves a chemo-enzymatic route:

Synthesis of a Modified Penicillin: A custom penicillin precursor, 2-ethylpenicillin V , could potentially be synthesized or generated through precursor-directed biosynthesis in engineered strains of Penicillium chrysogenum.

Enzymatic Ring Expansion: The key step in converting penicillins to cephalosporins is the ring expansion of the five-membered thiazolidine (B150603) ring to the six-membered dihydrothiazine ring. This is catalyzed by the enzyme Deacetoxycephalosporin C synthase (DAOCS) . This enzyme could potentially accept the 2-ethylpenicillin V as a substrate to produce the corresponding 3-ethyl-cephem compound.

Enzymatic Deacylation: The resulting cephalosporin, which would have the phenoxyacetyl side chain from penicillin V, would then be treated with a Penicillin V Acylase to cleave the side chain, liberating the free C-7 amino group and yielding the target nucleus, 7-AECA .

Furthermore, the field of protein engineering offers pathways to create bespoke enzymes. Directed evolution or site-directed mutagenesis of existing acylases (like PGA) or synthases (like DAOCS) can be used to enhance their activity and specificity towards non-natural substrates, thereby enabling efficient and sustainable biocatalytic routes to novel cephalosporin analogues.

Optimization of Biocatalytic Reaction Conditions

The enzymatic synthesis of cephalosporins, including analogues like this compound, offers a greener and more specific alternative to traditional chemical routes. ucsc.cl The optimization of these biocatalytic reactions is paramount for achieving high yields and purity. Key parameters that are manipulated to enhance the efficiency of the synthesis, primarily catalyzed by penicillin G acylase (PGA), include temperature, pH, substrate concentration, and the use of co-solvents. ucsc.clucsc.cl

Temperature and pH: The stability and activity of penicillin acylase are highly dependent on temperature and pH. Studies on cephalexin synthesis have shown that lower temperatures can favor the synthesis reaction over the hydrolysis of the acyl donor and the product, leading to higher yields. ucsc.cl For instance, in the synthesis of cephalexin in an ethylene (B1197577) glycol medium, the optimal temperature was found to be 12°C. ucsc.cl The optimal pH is also a critical factor, with studies indicating that a pH around 7.0 is often optimal for the synthesis of cephalexin. ucsc.cl For the synthesis of this compound, it is anticipated that similar conditions would be a suitable starting point for optimization.

Substrate Concentration and Molar Ratio: The concentrations of the β-lactam nucleus, in this case, a derivative of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), and the acyl donor, a derivative of D-phenylglycine, significantly impact the reaction equilibrium and kinetics. nih.govfrontiersin.org Increasing the initial concentration of the nucleus and using a molar excess of the acyl donor can drive the reaction towards product formation and achieve higher conversion rates. frontiersin.orgtandfonline.com For example, in cephalexin synthesis, increasing the acyl donor concentration from 300 to 500 mM at a 100 mM nucleus concentration increased the yield from 60% to 90%. frontiersin.org

Use of Co-solvents: Organic co-solvents can be employed to reduce water activity, which in turn suppresses the unwanted hydrolysis of the acyl donor and the synthesized antibiotic. ucsc.clresearchgate.net Ethylene glycol has proven to be a particularly effective co-solvent in cephalexin synthesis, allowing for near-stoichiometric yields that are unattainable in purely aqueous media. ucsc.cl The optimization of the co-solvent concentration is crucial, as demonstrated by a study where a 60% (v/v) ethylene glycol concentration was found to be optimal for cephalexin synthesis. ucsc.cl

ParameterOptimized Condition for Cephalexin SynthesisRationale for Application to this compound
Temperature 12°C in ethylene glycol medium ucsc.clLower temperatures generally favor the synthesis/hydrolysis ratio for PGA-catalyzed reactions.
pH 6.8 - 7.0 ucsc.clucsc.clMaintains optimal PGA activity and stability.
Substrate Ratio Molar excess of acyl donor (e.g., 3:1) ucsc.clresearchgate.netDrives the equilibrium towards product formation.
Co-solvent 60% (v/v) Ethylene Glycol ucsc.clReduces water activity, minimizing hydrolytic side reactions.
Enzyme Immobilized Penicillin G Acylase nih.govnih.govEnhances enzyme stability and allows for catalyst recycling.

Development of Hybrid Chemo-Enzymatic Synthesis Protocols

Hybrid chemo-enzymatic synthesis protocols leverage the high selectivity of enzymes with the versatility of chemical reactions to create efficient and novel synthetic routes. For a molecule like this compound, such a hybrid approach would be highly advantageous.

A plausible chemo-enzymatic route could begin with the chemical synthesis of a modified 7-ADCA nucleus containing the 3-ethyl group. The introduction of substituents at the C-3 position of the cephem nucleus has been explored through various chemical methods, including palladium-catalyzed cross-coupling reactions and Wittig-type reactions. nih.govresearchgate.netrsc.org For instance, 3-(substituted)vinylcephem nuclei have been prepared by reacting 3-formylcephem derivatives with stabilized phosphoranes. nih.gov A similar strategy could be adapted to introduce an ethyl group at the C-3 position.

Once the chemically modified nucleus, 7-amino-3-ethyl-3-cephem-4-carboxylic acid, is obtained, the subsequent acylation of the 7-amino group can be carried out enzymatically. This step would utilize penicillin G acylase to couple the nucleus with an activated derivative of D-phenylglycine, such as D-phenylglycine methyl ester (PGME). nih.govnih.gov This enzymatic step offers high stereoselectivity, ensuring the formation of the desired biologically active isomer.

The development of hybrid penicillin acylases through techniques like gene shuffling has led to enzymes with improved synthetic properties, such as a higher rate of acyl transfer to the β-lactam nucleus. researchgate.net These engineered enzymes could be particularly beneficial in the synthesis of novel analogues like this compound, potentially leading to higher yields and faster reaction times. researchgate.net

Another chemo-enzymatic strategy involves the use of enzymes for the synthesis of key intermediates. For example, enzymes can be used to produce the 7-aminocephalosporanic acid (7-ACA) precursor, which can then be chemically modified at the C-3 position before the final enzymatic acylation step. japsonline.comresearchgate.net

Purification and Isolation Techniques for Synthetic Intermediates and Products

The purification and isolation of the final product and its synthetic intermediates are critical steps in ensuring the quality and efficacy of the antibiotic. A variety of techniques are employed, often in combination, to achieve the desired level of purity.

Crystallization: Crystallization is a common method for the purification of cephalosporins. nih.gov For intermediates and the final product, adjusting the pH of the solution to the isoelectric point of the molecule can induce precipitation, allowing for its separation. The choice of solvent and temperature are crucial parameters in controlling the crystallization process and the resulting crystal morphology.

Chromatography: Adsorption chromatography, particularly with reverse-phase materials, is a highly effective technique for the purification of cephalosporins. nih.gov High-performance liquid chromatography (HPLC) is the principal analytical technique and can also be used for preparative scale purification. nih.gov The selection of the stationary phase, mobile phase composition, and gradient elution profile are optimized to achieve separation of the target compound from impurities. Ion-exchange chromatography is another valuable tool, especially for separating compounds based on their charge characteristics. nih.gov

Membrane Separation: Membrane separation techniques can be used in conjunction with chromatography for the extraction and purification of cephalosporins. nih.gov These methods can be used for desalting, concentrating the product, and removing certain impurities.

Aqueous Two-Phase Systems (ATPS): ATPS extraction is an emerging technique for the purification of cephalosporins. nih.gov This method utilizes two immiscible aqueous phases, often composed of a polymer (like polyethylene (B3416737) glycol) and a salt, to selectively partition the target molecule into one phase, leaving impurities in the other. This technique has the potential to be integrated with the synthesis step for in-situ product removal, which can improve reaction yields. frontiersin.org

For a novel compound like this compound, a multi-step purification protocol would likely be necessary. This could involve initial precipitation or crystallization, followed by one or more chromatographic steps to remove closely related impurities. The development of a robust purification strategy is as crucial as the synthetic methodology itself in obtaining a high-purity active pharmaceutical ingredient.

TechniqueApplication in Cephalosporin PurificationRelevance for this compound
Crystallization Isolation of intermediates and final products by pH adjustment. nih.govA primary method for initial purification and isolation.
Reverse-Phase HPLC High-resolution separation of the target compound from impurities. nih.govEssential for achieving high purity and for analytical quality control.
Ion-Exchange Chromatography Separation based on the charge of the molecule. nih.govUseful for removing charged impurities.
Adsorption Chromatography Use of adsorbents like reverse phase materials for purification. nih.govA key technique for large-scale purification.
Aqueous Two-Phase Systems Extraction and in-situ product removal. frontiersin.orgnih.govA promising technique for integrated synthesis and purification processes.

Mechanistic Investigations of Antibacterial Action in Cephalosporin Derivatives

Interaction with Penicillin-Binding Proteins (PBPs)

The primary mechanism by which cephalosporins, including 3-Ethyl-3-demethyl cephalexin (B21000), exert their bactericidal effect is through the inhibition of essential bacterial enzymes known as penicillin-binding proteins (PBPs). asm.orgpatsnap.com These enzymes are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall. patsnap.comdrugbank.com

Specific PBP Target Profiles for Cephalosporins

Cephalosporins exhibit differential affinities for various PBPs, and this target specificity can influence their antibacterial spectrum. nih.gov In many Gram-negative bacteria, such as Escherichia coli, PBP3 (also known as FtsI) is a primary target for cephalosporins like cephalexin. researchgate.netnih.gov Inhibition of PBP3 specifically disrupts cell division, leading to the formation of filamentous bacterial cells. nih.gov In Gram-positive bacteria, such as Streptococcus pneumoniae, cephalosporins often show selectivity for PBP2x and PBP3. nih.gov While specific PBP binding data for 3-Ethyl-3-demethyl cephalexin is not available, it is anticipated to share a similar PBP target profile with cephalexin.

**Table 1: PBP Selectivity of Various β-Lactam Antibiotics in *Streptococcus pneumoniae***

Antibiotic Class Antibiotic Primary PBP Target(s)
Cephalosporin (B10832234) Cefaclor PBP3
Cephalosporin Cefotetan PBP3
Cephalosporin Cefixime PBP3
Penicillin Penicillin G PBP2x, PBP3
Carbapenem Imipenem PBP3
Carbapenem Ertapenem PBP1a, PBP3

Data sourced from studies on PBP inhibition profiles in S. pneumoniae. nih.gov

Allosteric and Active Site Binding Mechanisms

The interaction between cephalosporins and PBPs primarily occurs at the active site of the enzyme. The β-lactam ring of the cephalosporin mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate, allowing it to bind to the serine residue in the PBP active site. nih.gov This binding results in the formation of a stable, covalent acyl-enzyme complex, effectively inactivating the PBP. frontiersin.org

In some cases, particularly with certain resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA), allosteric regulation plays a crucial role. For some advanced cephalosporins, binding to an allosteric site on a resistant PBP (like PBP2a) can induce a conformational change that opens the active site, allowing for subsequent antibiotic binding and inhibition. mdpi.com While this has been studied for newer generation cephalosporins, it is less characterized for first-generation derivatives like this compound.

Inhibition of Bacterial Peptidoglycan Biosynthesis

By inactivating PBPs, cephalosporins disrupt the synthesis and structural integrity of the bacterial cell wall. patsnap.comuobaghdad.edu.iq Peptidoglycan provides essential mechanical strength to the bacterial cell, protecting it from osmotic lysis. patsnap.com

Transpeptidation and Carboxypeptidation Disruption

PBPs catalyze the final steps of peptidoglycan synthesis, which involve transpeptidation and carboxypeptidation reactions. Transpeptidation creates the cross-links between adjacent peptide side chains of the peptidoglycan polymer, a process vital for the strength of the cell wall. mdpi.com Carboxypeptidation involves the removal of terminal D-alanine residues. By binding to and inhibiting PBPs, cephalosporins like this compound directly block these transpeptidation and carboxypeptidation reactions. mdpi.comnih.gov This inhibition prevents the formation of a stable, cross-linked peptidoglycan network. patsnap.com

Cell Wall Lysis Induction

The inhibition of peptidoglycan synthesis by cephalosporins leads to a weakening of the bacterial cell wall. patsnap.com In a hypotonic environment, this compromised cell wall is unable to withstand the internal turgor pressure of the cell, resulting in cell swelling, the formation of bulges, and eventual lysis, leading to bacterial death. nih.govfrontiersin.org Studies with cephalexin have shown that under certain conditions, it can induce rapid lysis at the nascent division sites of bacteria. nih.gov

Role of β-Lactam Ring Reactivity in Target Acylation

The antibacterial activity of cephalosporins is intrinsically linked to the chemical reactivity of the β-lactam ring. nih.gov This four-membered ring is strained and, therefore, highly susceptible to nucleophilic attack.

The acylation of the serine residue in the PBP active site is a direct consequence of the reactivity of the β-lactam ring. frontiersin.org The nitrogen atom of the serine's hydroxyl group attacks the carbonyl carbon of the β-lactam ring, leading to the opening of the ring and the formation of a covalent ester bond. This process effectively traps the PBP in an inactive state. The specific substituents on the cephalosporin molecule, such as the ethyl and demethyl groups in this compound, can influence the reactivity of the β-lactam ring and the affinity of the molecule for its PBP targets.

Molecular Basis of Antimicrobial Resistance to Cephalosporin Derivatives

Enzymatic Inactivation by β-Lactamases

The most prevalent mechanism of resistance to β-lactam antibiotics, including cephalosporins, is the production of β-lactamase enzymes. nih.govmsdmanuals.com These enzymes hydrolyze the amide bond in the characteristic four-atom β-lactam ring, rendering the antibiotic inactive. wikipedia.orgscispace.com

Classification and Substrate Specificity of β-Lactamase Enzymes

β-Lactamases are a diverse group of enzymes, broadly classified into four molecular classes (A, B, C, and D) based on their amino acid sequences. msdmanuals.commdpi.com Classes A, C, and D are serine hydrolases, utilizing a serine residue in their active site for catalysis, while Class B enzymes are metallo-β-lactamases that require zinc ions for their activity. msdmanuals.comnih.gov

The substrate specificity of these enzymes varies significantly:

Class A enzymes , which include the widespread TEM and SHV β-lactamases, efficiently hydrolyze penicillins and early-generation cephalosporins. nih.gov Extended-spectrum β-lactamases (ESBLs) within this class, such as CTX-M variants, have evolved to effectively hydrolyze third-generation cephalosporins. nih.gov

Class B metallo-β-lactamases (MBLs) , such as NDM-1, are of significant concern due to their ability to hydrolyze a vast range of β-lactams, including penicillins, cephalosporins, and carbapenems. msdmanuals.comrsc.orgrsc.org

Class C enzymes , often referred to as AmpC cephalosporinases, are primarily active against cephalosporins. msdmanuals.commdpi.com They can be encoded on the chromosome or on plasmids. msdmanuals.com

Class D enzymes , known as OXA β-lactamases, are characterized by their ability to hydrolyze oxacillin (B1211168) and are poorly inhibited by clavulanic acid. wikipedia.org

Hydrolysis Kinetics of Cephalosporin (B10832234) Analogues by β-Lactamases

The efficiency with which β-lactamases inactivate cephalosporins can be quantified by studying their hydrolysis kinetics, typically by determining the Michaelis-Menten constants Km (substrate affinity) and kcat (turnover rate). The ratio kcat/Km represents the catalytic efficiency of the enzyme.

Studies on various cephalosporin analogues have demonstrated that structural modifications can significantly impact their stability against β-lactamase hydrolysis. For instance, increasing the steric bulk at the 7-position of the cephalosporin nucleus can reduce the rate of hydrolysis. rsc.org In one study, a series of cephalexin (B21000) derivatives with tethers were evaluated against several β-lactamases. It was found that while the CTX-M-15 enzyme favored the hydrolysis of the parent cephalexin, the AmpC and NDM-1 enzymes more readily hydrolyzed the modified analogues. rsc.org

Simulations of the hydrolysis of cephalexin by the metallo-β-lactamase NDM-1 have shown that the ring-opening step has a similar energy barrier to that of other β-lactams like meropenem, but the subsequent protonation step differs depending on the drug's specific structure. rsc.org

Hydrolysis of Cephalosporin Analogues by Various β-Lactamases. Data compiled from various studies.
Cephalosporin Analogueβ-LactamaseRelative Catalytic Efficiency
Ro 25-4095TEM-1~5
Ro 25-4095AmpC~5
Ro 25-4095TEM-3~25
Ro 25-2016AmpC110
Ro 23-9424TEM-34.7

Structural Dynamics of β-Lactamase Active Sites

For metallo-β-lactamases like NDM-1, the hydrolysis mechanism involves the coordination of the β-lactam ring to the zinc ions in the active site, followed by nucleophilic attack by a hydroxide (B78521) ion. rsc.org Computational studies on the hydrolysis of cephalexin by NDM-1 have detailed the specific roles of active site residues, such as Lys211, in the protonation step following the opening of the β-lactam ring. rsc.org The conformation of the active site can change to accommodate different substrates, which explains the broad substrate spectrum of many β-lactamases. nih.gov

Alterations in Penicillin-Binding Proteins (PBPs)

The molecular targets of all β-lactam antibiotics are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis in the bacterial cell wall. nih.govwikipedia.orgwikipedia.org By binding to PBPs, cephalosporins inhibit the cross-linking of the peptidoglycan layer, leading to cell wall weakening and lysis. wikipedia.orgdrugbank.com Resistance can emerge through modifications to these target proteins that reduce the binding affinity of the antibiotic. wikipedia.orgoup.com

Mutational Modifications Affecting Antibiotic Affinity

Bacteria can develop resistance by acquiring point mutations in the genes encoding PBPs (pbp genes). plos.org These mutations can alter the amino acid sequence of the PBP active site, thereby lowering its affinity for β-lactam antibiotics. plos.org This allows the PBP to continue its function of cell wall synthesis even in the presence of the drug.

In Streptococcus pneumoniae, high-level resistance to expanded-spectrum cephalosporins has been linked to mutations in pbp1a and pbp2x genes. asm.org These mutations result in altered PBP1a and PBP2x proteins with a significantly decreased affinity for these antibiotics. asm.org Similarly, in some strains of Salmonella enterica, mutations in PBP3, PBP4, and PBP6 have been shown to confer increased resistance to a variety of β-lactams. plos.org

Examples of PBP Alterations and Associated Resistance in S. pneumoniae.
PBPAmino Acid SubstitutionAssociated Resistance
PBP2xT338→P or ALow-level cephalosporin resistance nih.gov
PBP2bT445→APenicillin resistance nih.gov
PBP1aT371→A or SHigher-level penicillin and cephalosporin resistance nih.gov
PBP2xM339→FHigher-level penicillin and cephalosporin resistance nih.gov

Expression of Alternative or Low-Affinity PBPs

In addition to modifying existing PBPs, some bacteria acquire entirely new, low-affinity pbp genes. oup.com The classic example is the mecA gene in Methicillin-resistant Staphylococcus aureus (MRSA), which encodes for PBP2a. open.edu PBP2a has a very low affinity for most β-lactam antibiotics, including many cephalosporins, because structural differences in its active site prevent the drugs from binding effectively. open.edu This allows MRSA to synthesize its cell wall in the presence of otherwise lethal concentrations of these antibiotics. open.edu

The acquisition of low-affinity PBPs is a major mechanism of resistance and can be transferred between bacterial species. Commensal streptococci, for instance, have been identified as potential donors of mosaic pbp gene fragments that can be transferred to S. pneumoniae, contributing to high-level cephalosporin resistance. researchgate.net

Efflux Pump Systems and Their Contribution to Resistance

Efflux pumps are membrane-bound protein complexes that actively transport a wide array of substrates, including antibiotics, from the bacterial cytoplasm or periplasm to the extracellular environment, thereby reducing the intracellular drug concentration to sub-therapeutic levels. mdpi.comnih.gov In Gram-negative bacteria, these pumps are a crucial component of both intrinsic and acquired resistance to cephalosporins. nih.govfrontiersin.org

Several families of efflux pumps contribute to multidrug resistance (MDR), with the Resistance-Nodulation-Division (RND) family being of primary clinical relevance in Gram-negative pathogens. researchgate.netnih.gov Other significant families include the Major Facilitator Superfamily (MFS), the ATP-Binding Cassette (ABC) superfamily, the Small Multidrug Resistance (SMR) family, and the Multidrug and Toxic Compound Extrusion (MATE) family. researchgate.net

The overexpression of these efflux pumps can lead to broad-spectrum resistance against various antibiotics, including cephalexins. patsnap.comnih.gov For instance, the AcrAB-TolC pump in Escherichia coli and its homologues in other Gram-negative bacteria are well-characterized RND systems known to extrude a variety of antimicrobial agents. medintensiva.org While some pumps may be substrate-specific, many MDR pumps can recognize and expel a wide range of structurally diverse compounds. mdpi.comnih.gov The contribution of efflux pumps to cephalosporin resistance is often synergistic with other resistance mechanisms, such as enzymatic degradation by β-lactamases. nih.gov

Efflux Pump FamilyEnergy SourceKey Examples in Gram-negative bacteriaRelevance to Cephalosporin Resistance
Resistance-Nodulation-Division (RND) Proton-motive forceAcrAB-TolC (E. coli), MexAB-OprM (P. aeruginosa)Major contributors to intrinsic and acquired multidrug resistance, including to cephalosporins. researchgate.netnih.gov
Major Facilitator Superfamily (MFS) Proton-motive forceEmrAB-TolC (E. coli)Contributes to resistance against various antimicrobial agents. researchgate.net
ATP-Binding Cassette (ABC) ATP hydrolysisMacAB-TolC (E. coli)Involved in resistance to some antibiotics, though less commonly associated with cephalosporins than RND pumps. researchgate.net
Small Multidrug Resistance (SMR) Proton-motive force-Generally confer resistance to a narrower range of compounds.
Multidrug and Toxic Compound Extrusion (MATE) Sodium-ion gradient or proton-motive forceNorM (N. gonorrhoeae), YdhE (E. coli)Expel a variety of cationic drugs and other toxic compounds. medintensiva.org

Outer Membrane Permeability and Porin Channel Modulation in Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria presents a formidable barrier to the entry of many antibiotics. scispace.comnih.gov Hydrophilic antibiotics, such as cephalosporins, primarily traverse this barrier through water-filled channels formed by proteins called porins. researchgate.net Consequently, any alteration that reduces the influx of these drugs can contribute significantly to resistance.

Bacteria can modulate the permeability of their outer membrane in several ways:

Loss or Downregulation of Porins: A common mechanism of resistance is the reduced expression or complete loss of major porins, such as OmpF and OmpC in E. coli. nih.govnih.gov This decreases the number of channels available for antibiotic entry, thereby lowering the intracellular drug concentration. Studies have specifically shown that the downregulation of the OmpF porin is a significant cause of non-β-lactamase-mediated resistance to cefalexin in E. coli. nih.gov

Mutations in Porin Channels: Structural mutations within the porin proteins can alter the size or charge of the channel, restricting the passage of cephalosporins. These mutations can effectively narrow the pore, preventing the antibiotic from reaching its target in the periplasm. nih.gov

Synergy with Efflux Pumps: Reduced outer membrane permeability acts synergistically with efflux pump activity. nih.gov A slower rate of drug influx allows the efflux pumps to more effectively expel the antibiotic molecules that do manage to enter the cell, leading to a higher level of resistance than either mechanism would confer alone.

The interplay between these resistance mechanisms highlights the adaptability of Gram-negative bacteria in surviving antibiotic exposure. While direct evidence for 3-Ethyl-3-demethyl cephalexin is pending, the established principles of cephalosporin resistance provide a strong framework for understanding its potential interactions with bacterial defense systems.

Resistance MechanismDescriptionImpact on Cephalosporin Activity
Porin Downregulation Decreased synthesis of porin proteins (e.g., OmpF, OmpC).Reduces the rate of antibiotic influx into the periplasm. nih.gov
Porin Mutation Alteration in the amino acid sequence of porin proteins, leading to changes in channel structure.Narrows the porin channel or alters its electrostatic properties, hindering antibiotic passage.
Synergistic Action Combination of reduced permeability and increased efflux.The slow entry of antibiotics allows efflux pumps to efficiently remove them, leading to high-level resistance. nih.gov

Structure Activity Relationship Sar Studies of Cephalexin Analogues

Impact of Substitutions at the 3-Position on Antibacterial Activity

Modifications at the 3-position of the cephalosporin (B10832234) nucleus have been a key strategy in the development of new analogues with improved therapeutic profiles. These substitutions can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Stereochemical Influences of 3-Position Modifications

The three-dimensional arrangement of atoms, or stereochemistry, at the C-3 position of the cephem nucleus is a critical determinant of biological activity. The introduction of an ethyl group in "3-Ethyl-3-demethyl cephalexin" in place of the methyl group of cephalexin (B21000) introduces a new chiral center if the substitution is not symmetrical, potentially leading to diastereomers with distinct biological activities. The formation of the β-lactam ring during cephalosporin biosynthesis is a stereospecific process, occurring with retention of configuration at C-3 of the cysteine precursor. nih.gov This inherent stereospecificity underscores the importance of the spatial orientation of substituents at this position. While specific studies on the stereoisomers of this compound are not extensively documented in publicly available literature, it is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can exhibit significant differences in pharmacological activity and toxicity. longdom.org

Effect of 3-Ethyl Group on PBP Binding Affinity

Penicillin-binding proteins (PBPs) are the primary targets of β-lactam antibiotics. The binding of a cephalosporin to these enzymes inhibits the transpeptidation step of peptidoglycan synthesis, leading to bacterial cell wall disruption and death. The affinity of a cephalosporin for various PBPs is a key factor in its antibacterial spectrum and potency.

Table 1: Hypothetical PBP Binding Affinities of Cephalexin Analogues

CompoundPBP1a (IC₅₀, µM)PBP2 (IC₅₀, µM)PBP3 (IC₅₀, µM)
Cephalexin>1005010
This compoundData not availableData not availableData not available

Note: The data for this compound is not available in the public domain and is presented here for illustrative purposes of how such data would be tabulated.

Correlation of 3-Position Alterations with β-Lactamase Stability

The production of β-lactamase enzymes is a primary mechanism of bacterial resistance to β-lactam antibiotics. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. The stability of a cephalosporin to β-lactamase hydrolysis is therefore a critical factor in its effectiveness against resistant strains.

Research on the hydrolysis of 3-substituted cephalosporins by β-lactamases I and II from Bacillus cereus has shown that the nature of the substituent at the C-3' position does not have a significant impact on the catalytic efficiency (kcat/Km) of these enzymes. rsc.org This suggests that for these particular β-lactamases, there isn't a significant recognition site for the C-3' substituent. rsc.org However, this may not hold true for all classes of β-lactamases. For instance, extended-spectrum β-lactamases (ESBLs) have evolved to accommodate and hydrolyze newer generation cephalosporins, and the structure of the C-3 side chain can influence the rate of hydrolysis by these enzymes. nih.gov The replacement of a methyl group with an ethyl group in this compound is a relatively conservative change, and it is plausible that its stability against many common β-lactamases would be similar to that of cephalexin.

Table 2: Relative Hydrolysis Rates of Cephalosporin Analogues by a Representative β-Lactamase

Compoundβ-Lactamase SourceRelative Hydrolysis Rate (%)
CephalothinE. coli TEM-1100
CefotaximeE. coli TEM-1<0.1
CephalexinE. coli TEM-150-70
This compoundE. coli TEM-1Data not available

Note: The data for this compound is not available in the public domain and is presented here for illustrative purposes.

Role of the 7-Amino Acyl Side Chain in Biological Efficacy

The 7-amino acyl side chain is a crucial determinant of the antibacterial spectrum and potency of cephalosporins. This part of the molecule is directly involved in the interaction with PBPs and also influences the ability of the antibiotic to penetrate the bacterial cell wall.

Modulation of Target Specificity

The structure of the 7-amino acyl side chain plays a significant role in determining the affinity of the cephalosporin for different PBPs. nih.gov For example, the D-phenylglycyl side chain of cephalexin is important for its activity against many Gram-positive and some Gram-negative bacteria. Modifications to this side chain can alter the PBP binding profile and, consequently, the antibacterial spectrum. For instance, the introduction of a p-hydroxyl group on the phenylglycyl moiety, as seen in cefadroxil, can lead to higher serum levels upon oral administration in mice compared to the non-hydroxylated counterpart. um.es The specific interactions between the side chain and amino acid residues in the PBP active site are critical for stable binding and effective inhibition. acs.org While the core β-lactam ring is responsible for the acylation of the PBP's active site serine, the 7-amino acyl side chain ensures that the antibiotic is correctly oriented and has a high affinity for the target enzyme.

Influence on Antibiotic Uptake Mechanisms

For cephalosporins to be effective against Gram-negative bacteria, they must first cross the outer membrane to reach the periplasmic space where the PBPs are located. This translocation is often mediated by porin channels. nih.govresearchgate.net The physicochemical properties of the 7-amino acyl side chain, such as its size, charge, and hydrophilicity, can significantly influence the rate of diffusion through these porins. nih.gov The presence of an amino group on the α-carbon of the 7-acyl side chain, as in cephalexin, is generally associated with improved oral absorption and transport across the intestinal brush border membrane via peptide transporters. nih.gov In Gram-negative bacteria, the zwitterionic nature conferred by the amino group and the carboxylic acid can facilitate passage through the porin channels, which often have a net negative charge. mdpi.com Therefore, the 7-amino acyl side chain not only dictates the interaction with the target but also plays a critical role in the initial step of reaching that target in Gram-negative pathogens.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Cephalexin Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational approach in medicinal chemistry for understanding the link between the chemical structure of a compound and its biological activity. For cephalexin analogues, including theoretical compounds like this compound, QSAR studies aim to predict antibacterial potency and other pharmacological properties by analyzing various molecular descriptors.

Computational Approaches for Predicting Activity Profiles

The prediction of activity profiles for cephalexin analogues is heavily reliant on computational models that can quantitatively describe the structural features of the molecules. A common approach is the development of regression-based QSAR models. Current time information in San Diego, CA, US.nih.gov These models are built using a series of known cephalosporin derivatives and their corresponding biological activities. The process involves calculating a variety of molecular descriptors for each analogue, which can be categorized as electronic, steric, hydrophobic, and topological.

For instance, studies on cephalosporins have employed Multiple Linear Regression (MLR) to establish a mathematical relationship between the descriptors and the inhibitory activity of the compounds. Current time information in San Diego, CA, US.nih.gov The resulting QSAR equation can then be used to predict the activity of new, untested analogues. A typical validated QSAR model might look like the following hypothetical equation:

pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + ε

Where pIC50 is the negative logarithm of the half maximal inhibitory concentration, β values are the regression coefficients, and ε is the error term.

Key Molecular Descriptors in Cephalosporin QSAR Models:

Descriptor CategorySpecific Descriptor ExamplePotential Impact on Activity of this compound
Topological Eccentric Connectivity Index (ECI)A higher ECI at the R2 substituent (C3 position) has been correlated with enhanced transpeptidase inhibitory action. The ethyl group in this compound would alter this index compared to cephalexin.
Electronic Topological Polar Surface Area (TPSA)Increased TPSA at the R2 position is also associated with better inhibitory action. The larger ethyl group could influence the overall TPSA. Current time information in San Diego, CA, US.
Steric/Geometrical Fragment Complexity (FC)A negative correlation has been observed between fragment complexity at the R1 and R2 positions and inhibitory activity, suggesting that while some bulk is tolerated, excessive complexity can be detrimental. Current time information in San Diego, CA, US.

These computational models are validated through various statistical methods, including cross-validation (leave-one-out), to ensure their predictive power. nih.govnih.gov For a novel compound like this compound, its descriptors would be calculated and plugged into a validated QSAR model to estimate its potential antibacterial activity before undertaking its synthesis.

Ligand-Based and Structure-Based Drug Design Strategies

The design of new cephalexin analogues, such as this compound, can be approached through two primary computational strategies: ligand-based and structure-based drug design.

Ligand-Based Drug Design: This strategy is employed when the three-dimensional structure of the biological target (e.g., penicillin-binding protein) is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov Pharmacophore modeling is a key technique in this approach. A pharmacophore model for cephalosporins would identify the essential structural features required for antibacterial activity, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions. nih.gov

For the design of this compound, a pharmacophore model generated from a set of active cephalosporins could be used to ensure that the introduction of the ethyl group at the C3 position does not disrupt these crucial features. This approach helps in refining the design of novel analogues to fit the established pharmacophoric pattern.

Structure-Based Drug Design: When the 3D structure of the target protein is available, structure-based drug design becomes a powerful tool. usf.edu This approach involves molecular docking simulations to predict the binding orientation and affinity of a ligand (the cephalexin analogue) within the active site of the target protein. usf.edu

In the case of cephalosporins, the primary targets are Penicillin-Binding Proteins (PBPs). usf.edu The crystal structures of various PBPs are known, allowing for detailed in silico studies. For this compound, molecular docking could be used to:

Predict how the C3-ethyl group fits into the PBP active site.

Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the analogue and key amino acid residues.

Estimate the binding energy, which can be correlated with antibacterial potency.

These simulations can provide valuable insights into whether the modification at the C3 position is likely to enhance or diminish the binding affinity compared to the parent compound, cephalexin.

Correlation between Molecular Features and Resistance Mechanisms

The effectiveness of β-lactam antibiotics, including cephalexin and its analogues, is often compromised by bacterial resistance mechanisms. The molecular features of these antibiotics play a crucial role in their susceptibility to these resistance mechanisms.

The two primary mechanisms of resistance to cephalosporins are:

Enzymatic degradation by β-lactamases: These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. nih.gov

Alteration of the target Penicillin-Binding Proteins (PBPs): Mutations in PBPs can reduce the binding affinity of the antibiotic, rendering it less effective. nih.gov

The substituents at the C3 and C7 positions of the cephalosporin nucleus are critical in determining the antibiotic's stability against β-lactamases and its affinity for PBPs. nih.gov While the C7 side chain is generally considered more influential on the spectrum of activity, modifications at the C3 position can also have a significant impact. mdpi.com

For this compound, the key structural modification is the replacement of the 3-methyl group with a 3-ethyl group. The potential implications of this change on resistance mechanisms are:

Interaction with β-lactamases: The increased steric bulk of the ethyl group compared to the methyl group could potentially hinder the binding of the antibiotic to the active site of some β-lactamases. This steric hindrance might offer a degree of protection against enzymatic hydrolysis, potentially improving its activity against certain β-lactamase-producing strains. However, this effect is highly dependent on the specific class and structure of the β-lactamase.

The following table summarizes the potential correlation between the molecular feature of the 3-ethyl group and resistance mechanisms:

Molecular FeatureResistance MechanismPotential Correlation
Increased steric bulk at C3 (Ethyl vs. Methyl) β-lactamase hydrolysisMay sterically hinder the binding of the antibiotic to the enzyme's active site, potentially increasing stability against certain β-lactamases.
Altered conformation due to C3-ethyl group Altered PBP bindingCould either enhance or reduce binding affinity to the target PBPs, depending on the specific PBP structure. This could influence its effectiveness against strains with mutated PBPs.

Advanced Analytical and Characterization Techniques for Cephalosporin Derivatives

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the assessment of purity and for quantitative analysis of cephalosporin (B10832234) compounds. nih.gov Its versatility allows for the separation of the main compound from impurities and degradation products.

Reverse-Phase HPLC (RP-HPLC) Method Development

Reverse-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of cephalosporins due to its efficiency in separating moderately polar to nonpolar compounds. sysrevpharm.org The development of a robust RP-HPLC method for 3-Ethyl-3-demethyl cephalexin (B21000) would involve the systematic optimization of several key parameters to achieve adequate separation and peak shape.

A typical starting point for method development would involve a C18 column, which is a versatile stationary phase suitable for a wide range of cephalosporins. nih.govjetir.org The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govcore.ac.uk The selection of the buffer and its pH is critical as it influences the ionization state of the acidic and basic functional groups present in the 3-Ethyl-3-demethyl cephalexin molecule, thereby affecting its retention and peak shape. An acidic pH is often employed to suppress the ionization of the carboxylic acid group, leading to better retention and peak symmetry.

Gradient elution, where the proportion of the organic modifier is increased over time, is frequently used to ensure the timely elution of all components with good resolution. The flow rate and column temperature are also optimized to enhance separation efficiency and reduce analysis time. Detection is typically performed using a UV detector, with the wavelength selected based on the chromophoric properties of the cephalosporin nucleus, often in the range of 254-265 nm. core.ac.uknih.gov

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm

| Injection Volume | 10 µL |

Chiral Chromatography for Stereoisomer Separation

Cephalosporins, including this compound, possess multiple chiral centers, meaning they can exist as various stereoisomers. As different stereoisomers can have distinct biological activities and toxicological profiles, their separation and quantification are crucial. researchgate.net Chiral chromatography is the preferred method for this purpose.

The direct approach to chiral separation involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have demonstrated broad applicability for the separation of a variety of chiral compounds, including cephalosporins. researchgate.netnih.gov The choice of the mobile phase, which can be a normal-phase solvent system (e.g., hexane/isopropanol) or a reversed-phase system, is critical for achieving enantiomeric resolution. researchgate.net

Macrocyclic antibiotic-based stationary phases, such as those employing vancomycin (B549263) or teicoplanin, represent another powerful class of CSPs for the separation of chiral pharmaceuticals. nih.govtandfonline.com These phases offer multiple interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which contribute to chiral recognition. tandfonline.com

Table 2: Potential Chiral Stationary Phases for Stereoisomer Separation of this compound

Chiral Stationary Phase Type Common Examples Separation Principle
Polysaccharide-based Cellulose and Amylose derivatives Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, and inclusion phenomena.
Macrocyclic Antibiotic-based Vancomycin, Teicoplanin Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and steric repulsion.

| Pirkle-type (Brush-type) | D-phenylglycine derivatives | π-π interactions, hydrogen bonding, and dipole-dipole interactions. |

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for Structural Elucidation and Detection

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the structural elucidation and sensitive detection of cephalosporin derivatives. researchgate.net These techniques provide molecular weight information and structural details through fragmentation analysis.

Ionization Techniques for Cephalosporin Characterization

The choice of ionization technique is crucial for the successful analysis of cephalosporins by mass spectrometry. Electrospray ionization (ESI) is the most commonly used method due to its soft nature, which typically produces protonated molecules [M+H]+ with minimal fragmentation, thus providing clear molecular weight information. icm.edu.plchromatographyonline.com ESI is well-suited for the polar and thermally labile nature of cephalosporins. chromatographyonline.com

Atmospheric pressure chemical ionization (APCI) can also be employed and is generally suitable for less polar compounds than ESI. Another soft ionization technique, atmospheric pressure photoionization (APPI), can be advantageous for certain nonpolar and moderately polar analytes. chromatographyonline.comacdlabs.com For more complex samples or specific applications, matrix-assisted laser desorption/ionization (MALDI) can be utilized, particularly for high molecular weight compounds or for imaging applications. acdlabs.comresearchgate.net

Fragment Ion Analysis for Structural Confirmation

Tandem mass spectrometry (LC-MS/MS) is used to generate fragment ions from a selected precursor ion (typically the protonated molecule). The resulting fragmentation pattern is a structural fingerprint of the molecule. For cephalosporins, characteristic fragmentation pathways involve the cleavage of the β-lactam ring and the loss of side chains. icm.edu.plnih.gov

The fragmentation of the this compound molecule would be expected to follow established patterns for cephalosporins. Common fragmentation pathways include the cleavage of the dihydrothiazine ring and the loss of the acylamino side chain at the C-7 position. By analyzing the masses of the fragment ions, the structure of the parent molecule can be confirmed, and unknown impurities or degradation products can be identified.

Table 3: Predicted Key Fragment Ions for this compound in Positive Ion ESI-MS/MS

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Structural Origin
[M+H]+ [M+H - CO2]+ Loss of the carboxylic acid group
[M+H]+ Fragment from β-lactam ring cleavage Characteristic cephalosporin core fragmentation
[M+H]+ Fragment corresponding to the acylamino side chain Cleavage of the amide bond at C-7

Spectroscopic Characterization Techniques

Spectroscopic techniques provide valuable information about the chemical structure and functional groups present in the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for the complete structural elucidation of cephalosporins. magtechjournal.comdoi.orgacs.org ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish detailed structural assignments. magtechjournal.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. nih.govrsc.org For this compound, key vibrational bands would be expected for the β-lactam carbonyl group (typically around 1750-1780 cm⁻¹), the amide carbonyl group, the carboxylic acid group, and the aromatic ring of the side chain. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for quantitative analysis and for providing information about the chromophoric systems within the molecule. nih.govsciepub.com The cephalosporin nucleus exhibits a characteristic UV absorption maximum, which is influenced by the substituents on the dihydrothiazine ring. nih.gov For this compound, the UV spectrum would be expected to show a maximum absorption wavelength in the region of 260 nm, which is typical for many cephalosporins. orientjchem.org

Table 4: Key Spectroscopic Data Expected for this compound

Technique Expected Characteristic Signals/Bands Information Provided
¹H NMR Signals for aromatic protons, protons on the β-lactam and dihydrothiazine rings, and the ethyl group protons. Proton environment and connectivity.
¹³C NMR Resonances for carbonyl carbons (β-lactam, amide, carboxylic acid), aromatic carbons, and aliphatic carbons of the core and ethyl group. Carbon framework of the molecule.
IR Spectroscopy Stretching vibrations for C=O (β-lactam, amide, carboxylic acid), N-H (amide), O-H (carboxylic acid), and C-H (aromatic and aliphatic). Presence of key functional groups.

| UV-Vis Spectroscopy | Absorption maximum (λmax) around 260 nm. | Confirmation of the cephalosporin chromophore and use in quantitative analysis. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of cephalosporin derivatives. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are employed to confirm the identity and purity of this compound by providing detailed information about the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum, characteristic signals confirm the presence of the core cephalosporin structure and its unique substituents. For this compound, key diagnostic signals would include the doublets for the β-lactam protons at C-6 and C-7, the singlet for the C-2 proton, and the signals corresponding to the D-phenylglycyl side chain. Crucially, the presence of an ethyl group at the C-3 position would be confirmed by a characteristic triplet and quartet pattern, distinguishing it from its parent compound, cephalexin, which features a methyl group at this position. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This allows for the definitive assignment of the carbon skeleton, including the carbonyl carbons of the β-lactam ring and the carboxylate group, as well as the carbons of the dihydrothiazine ring and all side chains. The chemical shifts of the C-3 carbon and the adjacent ethyl group carbons would serve as definitive proof of the intended modification.

Table 1: Representative ¹H NMR Chemical Shift Data for Cephalexin Core Structure in DMSO-d₆ This table provides reference data for the parent compound, cephalexin. The signals for the C-3 substituent would differ for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used for the quantitative analysis and characterization of the chromophoric system within this compound. The principal chromophore in cephalosporins is the α,β-unsaturated carboxylate system within the 2,3-dihydro-1,3-thiazine ring, which gives rise to a characteristic UV absorption maximum. scispace.com

The analysis is typically performed in a suitable buffer, such as a phosphate (B84403) buffer (pH 5.5), where the compound exhibits maximum stability. scispace.com For cephalexin, the maximum absorption wavelength (λmax) is typically observed around 260 nm. scispace.com The modification at the C-3 position, replacing a methyl with an ethyl group, is not expected to cause a significant shift in the λmax as it does not directly alter the electronic configuration of the core chromophore. However, precise measurement of the λmax and the molar absorptivity coefficient is essential for quality control and for creating quantitative assays.

This technique is governed by the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration, making it a straightforward and reliable method for determining the concentration of this compound in solution.

Table 2: Typical UV-Vis Absorption Data for Cephalexin

Biochemical Assays for Target Interaction Studies

In Vitro PBP Binding Assays

Penicillin-binding proteins (PBPs) are bacterial enzymes essential for cell wall synthesis and are the primary targets of β-lactam antibiotics. nih.gov Evaluating the binding affinity of this compound to various PBPs is critical for predicting its antibacterial spectrum and potency.

In vitro PBP binding assays are typically conducted using membrane fractions prepared from specific bacterial strains, such as Streptococcus pneumoniae or Escherichia coli. nih.govasm.org A common method is a competitive binding assay where the PBPs are incubated with varying concentrations of the test compound (this compound) before being exposed to a fluorescently labeled β-lactam, such as Bocillin FL. nih.govasm.org

After incubation, the proteins are separated by SDS-PAGE, and the fluorescence of the PBP bands is quantified. The concentration of the test compound that inhibits 50% of the fluorescent probe's binding (IC₅₀) is then determined. A lower IC₅₀ value indicates a higher binding affinity for that specific PBP. Cephalosporins exhibit variable binding profiles; for instance, cephalexin shows selectivity for PBP3 in S. pneumoniae. nih.gov The structural modification in this compound could potentially alter this binding profile, which these assays are designed to detect.

Table 3: Representative PBP Inhibition Data for Cephalosporins Data illustrates typical IC₅₀ values for a cephalosporin against PBPs from a bacterial source.

β-Lactamase Hydrolysis Kinetics

A primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which catalyze the hydrolysis and inactivation of the antibiotic's β-lactam ring. scispace.com Studying the hydrolysis kinetics of this compound is essential to determine its stability against these resistance enzymes.

The rate of hydrolysis is typically monitored using UV-Vis spectrophotometry. The cleavage of the β-lactam ring disrupts the core chromophore, leading to a measurable change in UV absorbance over time. rsc.org By measuring the initial reaction rates at various substrate (cephalosporin) concentrations, key Michaelis-Menten kinetic parameters can be determined:

Kₘ (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the enzyme's affinity for the substrate.

Vₘₐₓ (maximum reaction rate): The maximum rate of the enzymatic reaction at saturating substrate concentrations. mdpi.com

A high Kₘ value and a low Vₘₐₓ indicate that the compound is a poor substrate for the β-lactamase, suggesting greater stability and potential efficacy against β-lactamase-producing bacteria.

Table 4: Illustrative Kinetic Parameters for β-Lactamase Hydrolysis of a Cephalosporin

Thermal Shift Assays for Protein-Ligand Interactions

Thermal Shift Assays (TSA), also known as differential scanning fluorimetry (DSF), are a powerful high-throughput method for studying the binding of a ligand, such as this compound, to a target protein like a PBP. wikipedia.orgaxxam.com The principle is that the binding of a ligand generally increases the thermal stability of the protein. wikipedia.org

The assay is performed by mixing the purified target protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein. axxam.comnih.gov As the sample is heated in a real-time PCR instrument, the protein unfolds, exposing its hydrophobic core and causing a sharp increase in fluorescence. thermofisher.com The temperature at which 50% of the protein is unfolded is known as the melting temperature (Tₘ). axxam.com

When this compound binds to the protein, it stabilizes its folded structure, resulting in an increase in the Tₘ. This positive shift in melting temperature (ΔTₘ) is direct evidence of a binding interaction and the magnitude of the shift can be correlated with the binding affinity of the compound. axxam.comnih.gov

Table 5: Example of Thermal Shift Assay Data for a PBP

Immunochemical Methods for Analogue Detection

Immunochemical methods offer highly specific and sensitive detection of cephalosporin analogues, even in complex biological matrices. These techniques rely on the specific binding between an antibody and its target antigen. For a small molecule like this compound to be immunogenic, it must first be conjugated to a larger carrier protein, acting as a hapten.

The resulting antigenic determinants on the cephalosporin molecule are often centered on the acyl side chain and the modified β-lactam ring structure. nih.gov Antibodies can be developed to specifically recognize the unique structural features of this compound.

Once specific antibodies are generated, various immunoassay formats can be developed, such as the Enzyme-Linked Immunosorbent Assay (ELISA). In a competitive ELISA, the sample containing the cephalosporin analogue competes with a labeled version of the drug for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analogue in the sample. Such methods are valuable for pharmacokinetic studies and for detecting trace amounts of the compound. researchgate.net

Future Directions in Cephalosporin Analogue Research

The emergence of multidrug-resistant bacteria necessitates continuous innovation in antibiotic development. Research into novel cephalosporin (B10832234) analogues, such as the hypothetical compound 3-Ethyl-3-demethyl cephalexin (B21000), is pivotal in this endeavor. Future research is multifaceted, focusing on overcoming resistance, exploring new chemical diversity, developing advanced research tools, enhancing synergistic interactions, and leveraging computational power for accelerated discovery.

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